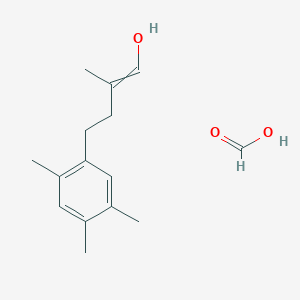![molecular formula C34H30O3Si B14195675 (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone CAS No. 922192-88-9](/img/structure/B14195675.png)
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a triphenylsilyl ethoxyphenyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Methoxyphenylboronic Acid: This can be achieved through the reaction of 2-methoxyphenyl magnesium bromide with trimethyl borate.
Formation of 2-[2-(Triphenylsilyl)ethoxy]phenylboronic Acid: This involves the reaction of 2-bromoethoxybenzene with triphenylsilyl chloride in the presence of a base, followed by conversion to the boronic acid derivative.
Coupling Reaction: The final step involves the coupling of the two boronic acid intermediates using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxyphenyl)phenylmethanone: Lacks the triphenylsilyl ethoxy group, resulting in different chemical properties and reactivity.
(2-Hydroxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone:
Uniqueness
(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone is unique due to the presence of both methoxy and triphenylsilyl ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
922192-88-9 |
|---|---|
Formule moléculaire |
C34H30O3Si |
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-[2-(2-triphenylsilylethoxy)phenyl]methanone |
InChI |
InChI=1S/C34H30O3Si/c1-36-32-23-13-11-21-30(32)34(35)31-22-12-14-24-33(31)37-25-26-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24H,25-26H2,1H3 |
Clé InChI |
PDWLDWOQHMLVEM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2OCC[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


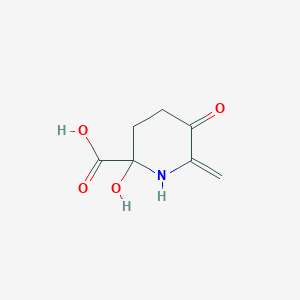
![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)
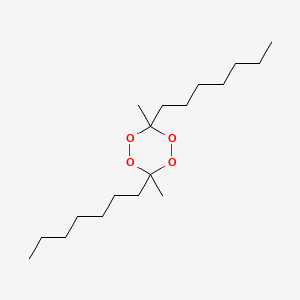

![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
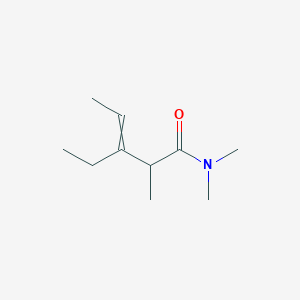
![N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14195634.png)
![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)
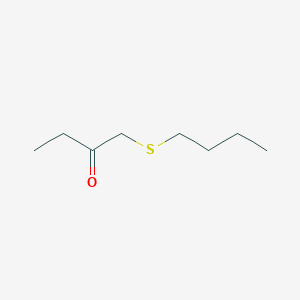

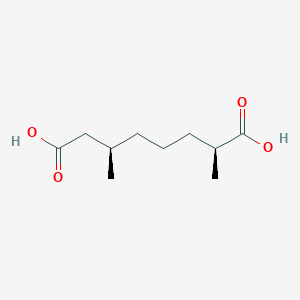
![Acetonitrile, 2,2'-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14195658.png)
